molecular formula C17H19NO3S2 B2849840 Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 329067-74-5

Ethyl 6-methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2849840
CAS RN: 329067-74-5
M. Wt: 349.46
InChI Key: DWJMBMSQOGEALK-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .


Chemical Reactions Analysis

Recently, Wang’s group showed that the nature of the sulfur reagent makes an essential impact on reaction selectivity . 1,3-enynes and S3˙‾ (is provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . The compound , with its thiophene backbone, can be utilized in the synthesis of organic materials that exhibit semiconducting properties. These materials are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Anticancer Agents

The thiophene moiety is known to exhibit pharmacological properties, including anticancer activity. Derivatives of thiophene can be synthesized to target specific cancer cell lines, offering a pathway for the development of new anticancer drugs .

Anti-inflammatory Drugs

Thiophene derivatives have been used to create nonsteroidal anti-inflammatory drugs (NSAIDs). The compound’s structure allows for the synthesis of molecules that can act as effective anti-inflammatory agents, potentially leading to the development of new medications for treating conditions like arthritis .

Antimicrobial Applications

The antimicrobial activity of thiophene derivatives makes them candidates for developing new antibiotics. Research has shown that altering the substituents on the thiophene ring can significantly affect biological activity, which is crucial for tailoring compounds to combat various bacterial strains .

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The compound’s chemical structure could be optimized to enhance its efficacy in protecting metals from corrosion, which is vital for extending the lifespan of industrial machinery .

Material Science

Thiophene-based molecules contribute to material science by improving the properties of materials used in various applications, such as conductive polymers. The compound’s unique structure can be leveraged to synthesize materials with desired electrical properties .

properties

IUPAC Name

ethyl 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c1-3-21-17(20)14-11-7-6-10(2)9-13(11)23-16(14)18-15(19)12-5-4-8-22-12/h4-5,8,10H,3,6-7,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMBMSQOGEALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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